molecular formula C6H11NNa2O13S2 B1459281 D-Glucosamine-2-N,6-O-disulphate disodium salt CAS No. 202266-99-7

D-Glucosamine-2-N,6-O-disulphate disodium salt

Cat. No. B1459281
M. Wt: 415.3 g/mol
InChI Key: NZPBRTFPOPGQHV-FAOVPRGRSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

D-Glucosamine-2-N,6-O-disulphate disodium salt (CAS number: 202266-99-7) is a biochemical compound used primarily in proteomics research . It is a derivative of glucosamine, an essential amino sugar. The compound’s molecular formula is C₆H₁₁NO₁₁S₂ • 2 Na , and its molecular weight is approximately 383.26 g/mol .

Scientific Research Applications

Role in Lysosomal Degradation

D-Glucosamine-2-N,6-O-disulphate disodium salt, as part of glucosamine-6-sulphatase, plays a crucial role in the lysosomal degradation of glycosaminoglycans like heparan sulphate and keratan sulphate. Deficiencies in this enzyme activity can lead to mucopolysaccharidosis type IIID, a lysosomal storage disorder (Robertson et al., 1992).

Analysis and Preparation

In research, D-glucosamine-2-N,6-O-disulphate disodium salt is used for preparing and analyzing D-glucosamine-6-phosphate. The phosphate ester of glucosamine can be isolated and used in enzymatic incubation mixtures for various analyses (Brown, 1957).

Applications in Chemistry

D-Glucosamine serves as a ligand in copper-catalyzed C–X couplings, such as C–N and C–S bond formations. This usage demonstrates its relevance in the synthesis of complex molecules like nilotinib intermediate, a treatment for certain types of cancer (Wen et al., 2015).

Electronic Structure Studies

Research into the electronic structure of D-glucosamine and its salts, including D-glucosamine-2-N,6-O-disulphate disodium salt, helps in understanding their chemical behavior and reactivity. Such studies contribute to knowledge about their pharmacokinetic properties and their potential medical applications (Sharma et al., 2010).

properties

IUPAC Name

disodium;[(2R,3S,4R,5R)-2,3,4-trihydroxy-6-oxo-5-(sulfonatooxyamino)hexoxy] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO13S2.2Na/c8-1-3(7-19-21(12,13)14)5(10)6(11)4(9)2-18-20-22(15,16)17;;/h1,3-7,9-11H,2H2,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2/t3-,4+,5+,6+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZPBRTFPOPGQHV-FAOVPRGRSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)NOS(=O)(=O)[O-])O)O)O)OOS(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)NOS(=O)(=O)[O-])O)O)O)OOS(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NNa2O13S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Glucosamine-2-N,6-O-disulphate disodium salt

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Glucosamine-2-N,6-O-disulphate disodium salt
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D-Glucosamine-2-N,6-O-disulphate disodium salt
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Reactant of Route 6
D-Glucosamine-2-N,6-O-disulphate disodium salt

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